molecular formula C26H27ClN4O8S B083584 C.I. Pigment Yellow 97 CAS No. 12225-18-2

C.I. Pigment Yellow 97

Cat. No. B083584
CAS RN: 12225-18-2
M. Wt: 591 g/mol
InChI Key: WNWZKKBGFYKSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C.I. Pigment Yellow 97 is a neutral yellow pigment, similar to C.I. Pigment Yellow 1 . It is one of the most important industrial Hansa yellow monoazo pigments due to its superior technical performance in application . It is also known as Permanent Yellow FGL .


Molecular Structure Analysis

The molecule of C.I. Pigment Yellow 97 adopts the ketohydrazone form in its crystal structure and there is strong intramolecular hydrogen bonding . The phenyl ring of the phenylsulfonamide group is positioned like an open lid, making an angle of 52.21 (11)° with the arylhydrazone ring .


Physical And Chemical Properties Analysis

C.I. Pigment Yellow 97 is a yellow powder with a density of 1.37g/cm3 . It has good heat resistance up to 200°C . It also has good light fastness, water resistance, oil resistance, acid resistance, alkali resistance, and alcohol resistance .

Scientific Research Applications

  • Structural Properties and Performance : C.I. Pigment Yellow 97 is notable for its superior technical performance in industrial applications due to its unique crystal structure. It adopts the ketohydrazone form with significant intramolecular hydrogen bonding, contributing to its non-planarity. The phenyl ring of its phenylsulfonamide group is positioned at an angle, impacting its technical performance. This structure plays a crucial role in the pigment's properties and applications in industries like inks, paints, and plastics (Christie, Hill, & Rosair, 2006).

  • Comparative Analysis with Other Pigments : C.I. Pigment Yellow 97's structure and performance have been compared to other similar pigments, like C.I. Pigment Yellow 12 and C.I. Pigment Yellow 6. These comparisons provide insights into the unique features of C.I. Pigment Yellow 97, including its molecular form and the impact of different structural components on its performance and stability in various applications (Barrow et al., 2000).

  • Genotoxicity and Environmental Considerations : While not directly related to C.I. Pigment Yellow 97, studies on similar azo pigments have raised concerns about genotoxicity and environmental impact. These studies suggest that some azo pigments, including ones structurally related to C.I. Pigment Yellow 97, may exhibit genotoxic properties. This information is vital for evaluating the safety and environmental impact of using such pigments in various applications (Møller & Wallin, 2000).

Future Directions

The future directions for C.I. Pigment Yellow 97 and other similar pigments likely involve improving their performance characteristics, such as light fastness, heat resistance, and chemical resistance, as well as developing more environmentally friendly and sustainable methods for their synthesis .

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-[[2,5-dimethoxy-4-(phenylsulfamoyl)phenyl]diazenyl]-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O8S/c1-15(32)25(26(33)28-18-12-20(36-2)17(27)11-21(18)37-3)30-29-19-13-23(39-5)24(14-22(19)38-4)40(34,35)31-16-9-7-6-8-10-16/h6-14,25,31H,1-5H3,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWZKKBGFYKSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)N=NC2=CC(=C(C=C2OC)S(=O)(=O)NC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041736
Record name C.I. Pigment Yellow 97
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-[2,5-dimethoxy-4-[(phenylamino)sulfonyl]phenyl]diazenyl]-3-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-((2,5-dimethoxy-4-((phenylamino)sulfonyl)phenyl)azo)-3-oxo-

CAS RN

12225-18-2
Record name Pigment Yellow 97
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12225-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pigment Yellow 97
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012225182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-[2,5-dimethoxy-4-[(phenylamino)sulfonyl]phenyl]diazenyl]-3-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Yellow 97
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-chloro-2,5-dimethoxyphenyl)-2-[[2,5-dimethoxy-4-[(phenylamino)sulphonyl]phenyl]azo]-3-oxobutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT YELLOW 97
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZNH60AHS0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C.I. Pigment Yellow 97
Reactant of Route 2
Reactant of Route 2
C.I. Pigment Yellow 97
Reactant of Route 3
Reactant of Route 3
C.I. Pigment Yellow 97
Reactant of Route 4
Reactant of Route 4
C.I. Pigment Yellow 97
Reactant of Route 5
Reactant of Route 5
C.I. Pigment Yellow 97
Reactant of Route 6
Reactant of Route 6
C.I. Pigment Yellow 97

Citations

For This Compound
29
Citations
RM Christie, JM Hill, G Rosair - Dyes and pigments, 2006 - Elsevier
… CI Pigment Yellow 97 is one of the most important industrial Hansa yellow monoazo pigments because of its superior technical performance in application. Crystals of this pigment are …
Number of citations: 15 www.sciencedirect.com
GHY Lin, RA Parent - Journal of the American College of …, 1996 - journals.sagepub.com
Results: No mortality was observed at 3 g/kg. No skin irritation was observed. Skin changes were characterized by slight desquamation at the test sites at 7 days. No gross pathologic …
Number of citations: 0 journals.sagepub.com
AG Abel - Paint and Surface Coatings, Woodhead Publishing …, 1999 - books.google.com
… These pigments (with the exception of CI Pigment Yellow 97—see section 3.12. 4) can only be used for water-based media or for media that are soluble in weak organic solvents such …
Number of citations: 51 books.google.com
R Christie, A Abel - Physical Sciences Reviews, 2021 - degruyter.com
… CI Pigment Yellow 97 (1 h) is a product of some importance, since it offers excellent color … The X-ray single crystal structure of CI Pigment Yellow 97 illustrates that it exists as a …
Number of citations: 3 www.degruyter.com
RM Christie, KM Morgan, MS Islam - Dyes and Pigments, 2008 - Elsevier
… Based on our recent X-ray crystallographic study of CI Pigment Yellow 97, which contains a … Our crystallographic determination of CI Pigment Yellow 97 demonstrated that there is an …
Number of citations: 102 www.sciencedirect.com
PA Lewis - Coloring of Plastics: Fundamentals. John Wiley & …, 2004 - Wiley Online Library
… A possible exception to this generalization is CI pigment yellow 97, CI No. 11767, which has found some use in the coloration of PVC, ABS, polyolefins, and polystyrene. Pigment yellow …
Number of citations: 23 onlinelibrary.wiley.com
R Christie, A Abel - Physical Sciences Reviews, 2021 - degruyter.com
… It can be employed in specialist ink applications where its lightfastness is slightly better than that of CI Pigment Yellow 97, a monoazoacetoacetanilide pigment. It is particularly useful for …
Number of citations: 1 www.degruyter.com
Z Li, D Lv, X Li, S Wang - Dyes and Pigments, 2016 - Elsevier
The synthesis and single crystal X-ray structures of two fluorinated azo pigments and their nonfluorinated analogues derived from N-acetoacetanilide and N,N′-(1,4-phenylene) bis-(…
Number of citations: 6 www.sciencedirect.com
B Sarkodie, C Acheampong, B Asinyo… - Color Research & …, 2019 - Wiley Online Library
Novel treatments of pigments with inorganic materials have tremendous industrial and commercial prospects. Specific treatment of pigment has a marked effect on its behavior during …
Number of citations: 26 onlinelibrary.wiley.com
A El-Shafei - 2003 - search.proquest.com
The main goal of this study was to determine the scope and limitations of some state-of-the-art methods in computational chemistry, including both molecular mechanics and semi-…
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.